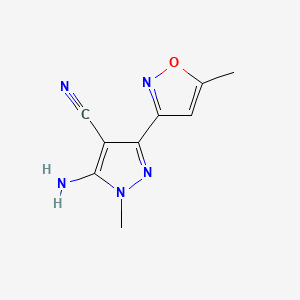

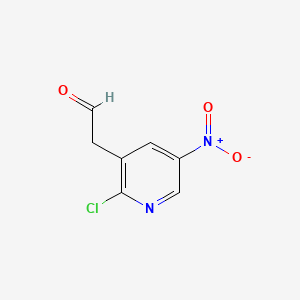

2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

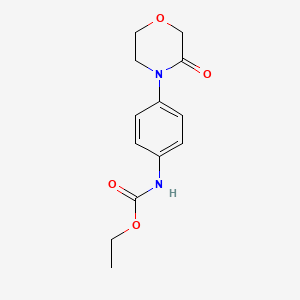

2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde (2-CNP) is an organic compound that is widely used in scientific research. It has been investigated for its potential applications in the fields of chemistry, biochemistry, and physiology. This compound has been widely studied due to its unique properties, which make it an attractive reagent for research. In

Applications De Recherche Scientifique

Synthesis of Nitropyridines

The compound serves as a precursor in the synthesis of various nitropyridines. These are important intermediates in the production of agrochemicals, pharmaceuticals, and dyes . The nitro group in the pyridine ring can undergo further transformations, such as reduction to an amine, which is a key functional group in many biologically active molecules.

Pharmaceutical Research

2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde is used in pharmaceutical research as a building block for the synthesis of drug candidates. It can be used to create compounds with potential therapeutic effects against various diseases due to its reactive aldehyde group, which can be involved in condensation reactions .

Material Science

In material science, this compound can be utilized to synthesize organic semiconductors. These materials are used in the production of electronic devices like organic light-emitting diodes (OLEDs) and solar cells .

Organic Chemistry Research

This chemical is used extensively in organic chemistry research to study different reaction mechanisms. Its chloro and nitro substituents make it a versatile reagent for nucleophilic substitution reactions, which are fundamental in organic synthesis .

Development of Agrochemicals

The compound’s derivatives are explored for their potential use in agrochemicals. The nitropyridine moiety is common in many herbicides and insecticides, and new compounds are constantly being developed to improve efficiency and reduce environmental impact .

Analytical Chemistry

In analytical chemistry, derivatives of 2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde can be used as standards or reagents in chromatography and spectroscopy for the detection and quantification of various substances .

Chemical Education

Due to its interesting reactivity profile, this compound is also used in educational settings to demonstrate various chemical reactions and synthesis strategies to chemistry students .

Environmental Studies

Researchers use this compound to study the environmental fate of nitropyridines, which are common pollutants. Understanding their degradation pathways helps in developing better waste treatment processes and environmental monitoring techniques .

Propriétés

IUPAC Name |

2-(2-chloro-5-nitropyridin-3-yl)acetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c8-7-5(1-2-11)3-6(4-9-7)10(12)13/h2-4H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKBLEAODULDIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CC=O)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677790 |

Source

|

| Record name | (2-Chloro-5-nitropyridin-3-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256264-86-4 |

Source

|

| Record name | (2-Chloro-5-nitropyridin-3-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-8-fluoropyrido[3,4-b]pyrazine](/img/structure/B577990.png)

![potassiuM 1-tert-butyl-3-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-2-olate](/img/no-structure.png)

![4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B578001.png)